molecular formula C16H13BrN6O2 B12631812 N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12631812
M. Wt: 401.22 g/mol
InChI Key: YJEWXWHWVUXSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 5-bromo group, a 1H-tetrazol-1-yl moiety, and a 4-acetylamino phenyl group. The tetrazole ring, a key pharmacophore in many drug-like molecules, contributes to hydrogen bonding and electrostatic interactions, enhancing target affinity . The bromine atom at the 5-position and the acetylamino group at the 4-position of the phenyl ring are critical for modulating electronic properties and binding specificity .

Properties

Molecular Formula

C16H13BrN6O2

Molecular Weight

401.22 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13BrN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-8-11(17)2-7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)

InChI Key

YJEWXWHWVUXSNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form N-(4-acetylamino)phenyl.

    Bromination: The acetylated product is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.

    Tetrazole Formation: The brominated intermediate undergoes a cyclization reaction with sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer activity. N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide has been studied for its potential to inhibit cancer cell proliferation:

  • In vitro Studies : Preliminary studies show that this compound may inhibit the growth of various cancer cell lines. For example, derivatives of similar compounds have demonstrated IC50_{50} values indicating effective inhibition of cancer cell growth, suggesting a promising avenue for further research in cancer therapeutics .

Antioxidant Activity

The antioxidant properties of compounds like this compound are also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders:

  • DPPH Assay : Similar compounds have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure their free radical scavenging ability. Results indicate that these compounds can effectively neutralize free radicals .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical and laboratory settings:

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the anticancer effects of various benzamide derivatives, including those with tetrazole groups. The findings showed significant inhibition of cell proliferation in human lung cancer cell lines (A549), with some derivatives exhibiting IC50_{50} values below 20 μg/mL .
  • Antioxidant Potential :
    • Another research project focused on synthesizing and testing derivatives of benzamide for antioxidant activity. The results indicated that certain modifications to the benzamide structure enhanced its free radical scavenging capacity, suggesting that this compound could similarly benefit from structural optimization for improved activity against oxidative stress.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Key Substituents Target IC₅₀ (μM) Kd (μM) Reference
Target Compound 5-Br, 1H-tetrazol-1-yl, AcNH-C₆H₄ Not reported
Compound 56 () 5-Br, 1H-tetrazol-5-yl, 4-OCH₃ GPR35 0.01 0.01
Compound 57 () 5-Br, 1H-tetrazol-5-yl, 2-F, 4-OCH₃ GPR35 0.02 0.02
Compound 9c () 4-Br-C₆H₄, triazole, benzodiazole α-Glucosidase

Potency and Binding Affinity

  • GPR35 Agonists: Compounds 56 and 57 (), which share the 5-bromo and tetrazole motifs, exhibit nanomolar potency (IC₅₀ = 0.01–0.02 μM) due to optimal interactions with GPR35’s hydrophobic pocket and hydrogen-bonding residues. The target compound’s tetrazol-1-yl group may reduce potency compared to tetrazol-5-yl derivatives, as the latter’s orientation favors stronger H-bonding .
  • Enzyme Inhibitors : Compound 9c (), containing a 4-bromophenyl group, showed distinct docking poses in α-glucosidase inhibition studies. The target compound’s 5-bromo substitution may similarly enhance steric complementarity in enzyme active sites .

Binding Mode and Pharmacophore Analysis

  • Tetrazole Role : The 1H-tetrazol-1-yl group in the target compound likely acts as an H-bond acceptor, similar to the pharmacophore model for HDAC 2 inhibitors (). However, its orientation may differ from tetrazol-5-yl analogs, affecting interaction with catalytic residues .
  • Substituent Impact: The 5-bromo group’s electron-withdrawing nature could stabilize charge-transfer interactions, as seen in bromophenyl-containing analogs (). The acetylamino group may mimic the H-bond donor properties of fluoroalkyl groups in compound 57, critical for GPR35 activation .

Structure-Activity Relationship (SAR) Insights

  • Tetrazole Position : Tetrazol-5-yl analogs () show higher potency than tetrazol-1-yl derivatives, suggesting positional sensitivity in receptor binding.
  • Halogen Effects : Bromine at the 5-position (target compound) vs. 4-position (9c, ) influences steric and electronic compatibility with target proteins.
  • Phenyl Modifications : Methoxy and fluoro groups in compound 57 enhance potency compared to methyl or unsubstituted phenyl rings, highlighting the importance of electron-donating/withdrawing groups .

Biological Activity

N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide, with the CAS number 1010875-50-9, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN6O2C_{16}H_{13}BrN_6O_2, with a molecular weight of 401.22 g/mol. The compound features a bromo substituent, an acetylamino group, and a tetrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃BrN₆O₂
Molecular Weight401.22 g/mol
CAS Number1010875-50-9

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of a suitable precursor and the introduction of the tetrazole ring. While specific synthetic routes are not extensively documented, similar compounds often utilize methods such as C-C coupling or substitution reactions involving acetamide derivatives .

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various bacterial strains. In a study evaluating related acetamide compounds, moderate to good antimicrobial activities were reported, suggesting that this compound may possess similar properties .

Urease Inhibition

Urease inhibition is another area where this compound may show activity. Compounds with acetamide groups have been evaluated for their ability to inhibit urease, an enzyme crucial for nitrogen metabolism in many organisms. In related studies, certain acetamide derivatives demonstrated potent urease inhibition, indicating that this compound could be similarly effective .

Anticancer Potential

The potential anticancer activity of compounds with similar structures has been explored through their effects on histone deacetylases (HDACs), which are important targets in cancer therapy. Some studies suggest that tetrazole-containing compounds can inhibit HDACs, leading to decreased proliferation of cancer cells. This mechanism may also be applicable to this compound .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized various acetamide derivatives and tested their antimicrobial efficacy against standard bacterial strains. Compounds with structural similarities to this compound showed promising results, particularly against Gram-positive bacteria .
  • Urease Inhibition Study : In vitro assays demonstrated that certain acetamide derivatives exhibited IC50 values significantly lower than standard inhibitors for urease activity, suggesting a competitive inhibition mechanism .
  • Anticancer Activity : Research into related compounds indicated that they could induce apoptosis in cancer cell lines through HDAC inhibition. This suggests potential pathways for further exploration of this compound as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.